1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one
Overview
Description
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-3-pyrazol-1-ylpropan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one can be achieved through a multi-step process involving the formation of the spirocyclic core and subsequent functionalization. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction, which allows for the formation of the spirocyclic structure with high yield and selectivity . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one can be compared with other spirocyclic compounds, such as:
Oliceridine: A novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways.
Azaspiro Compounds: A class of spiro compounds where at least one of the cyclic components is a nitrogen heterocycle.
These comparisons highlight the unique structural features and potential applications of this compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c27-21(9-16-26-14-5-12-23-26)25-17-11-22(19-25)10-4-13-24(18-22)15-8-20-6-2-1-3-7-20/h5,12,14,20H,1-4,6-11,13,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDFCOHMTQGGMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)CCN4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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